Cas no 198215-62-2 (S-Hydroxy Topiramate)

S-Hydroxy Topiramate structure
S-Hydroxy Topiramate structure
Product Name:S-Hydroxy Topiramate
CAS No:198215-62-2
MF:C12H21NO9S
MW:355.361443281174
CID:908453
PubChem ID:29982168
Update Time:2025-07-22

S-Hydroxy Topiramate Chemical and Physical Properties

Names and Identifiers

    • 9-Hydroxy Topiramate
    • S-Hydroxy Topiramate
    • 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-b-D-fructopyranose 1-Sulfamate
    • 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)--D-fructopyranose 1-Sulfamate
    • [(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
    • beta-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate
    • 9-Hydroxytopiramate
    • AKOS030241709
    • [(3aS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyl-5,5a,8a,8b-tetrahydrodi[1,3]dioxolo[4,5-a:5/',3/'-d]pyran-3a-yl]methyl sulfamate
    • 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-?-D-fructopyranose 1-Sulfamate; 10-Hydroxy Topiramate
    • 198215-62-2
    • [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate
    • J-012808
    • 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-B-D-Fructopyranose 1-Sulfamate
    • ((3AS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate
    • DTXSID50652614
    • Inchi: 1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1
    • InChI Key: RWNDWLAEFHRSEG-VZSYODPGSA-N
    • SMILES: S(N)(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)O[C@@](C)(CO)O3)OC(C)(C)O2

Computed Properties

  • Exact Mass: 355.09370242g/mol
  • Monoisotopic Mass: 355.09370242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.9
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • Melting Point: 110-112°C
  • Refractive Index: 1.513
  • PSA: 144.15000
  • LogP: 0.35810

S-Hydroxy Topiramate Pricemore >>

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Additional information on S-Hydroxy Topiramate

S-Hydroxy Topiramate and Its Significance in Modern Medicinal Chemistry

S-Hydroxy Topiramate, with the CAS number 198215-62-2, is a compound of significant interest in the field of medicinal chemistry. This derivative of topiramate has garnered attention due to its unique pharmacological properties and potential therapeutic applications. As a member of the sulfonamide class, it exhibits a distinct mechanism of action that sets it apart from its parent compound, making it a subject of extensive research and development.

The structure of S-Hydroxy Topiramate incorporates a hydroxyl group, which influences its chemical reactivity and biological interactions. This modification imparts additional pharmacological characteristics, including enhanced solubility and altered binding affinities to biological targets. These properties make it a promising candidate for various therapeutic interventions, particularly in the treatment of neurological disorders.

In recent years, there has been growing interest in the development of new anticonvulsant agents. S-Hydroxy Topiramate has been studied for its potential to reduce seizure frequency and severity in patients with epilepsy. Preclinical studies have demonstrated its efficacy in animal models, suggesting that it may offer a novel approach to managing refractory epilepsy. The compound's ability to modulate neurotransmitter systems, such as GABA and glutamate, contributes to its anticonvulsant effects.

Beyond its anticonvulsant properties, S-Hydroxy Topiramate has also shown promise in the treatment of migraine headaches. Research indicates that it may help prevent migraines by affecting certain ion channels in the brain. This mechanism is distinct from traditional migraine medications, offering a new therapeutic strategy for patients who do not respond well to existing treatments.

The synthesis of S-Hydroxy Topiramate is a complex process that requires precise control over reaction conditions and purification steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes is crucial for large-scale production and commercialization.

One of the key challenges in the development of S-Hydroxy Topiramate is its potential side effects. Common adverse effects include dizziness, nausea, and weight loss. However, ongoing research aims to mitigate these side effects through structural modifications and dosing adjustments. Clinical trials are being conducted to evaluate the long-term safety and efficacy of this compound in human populations.

The pharmacokinetic profile of S-Hydroxy Topiramate is another area of active investigation. Understanding how the body metabolizes and eliminates this compound is essential for optimizing dosing regimens and minimizing drug interactions. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing its metabolic pathways.

In conclusion, S-Hydroxy Topiramate represents a significant advancement in the field of medicinal chemistry. Its unique pharmacological properties make it a promising therapeutic agent for various neurological disorders. Ongoing research continues to uncover new insights into its mechanism of action and potential applications. As our understanding of this compound grows, so too does its potential to improve patient outcomes worldwide.

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